molecular formula C18H17N3OS2 B2872428 N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-82-1

N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2872428
CAS No.: 864918-82-1
M. Wt: 355.47
InChI Key: OUAQYZRXPFHMOE-UHFFFAOYSA-N
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Description

“N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a thiadiazole ring (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom), and an acetamide group (a carbonyl group attached to a nitrogen atom). The exact properties and functions of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied. The presence of multiple functional groups and rings could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Antimicrobial and Antifungal Activities : The derivatives have shown promising antimicrobial and antifungal activities. For example, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides displayed considerable antimicrobial activities against various Gram-positive, Gram-negative bacteria, and fungal strains with Minimum Inhibition Concentrations (MICs) ranging from 4–16 μg/mL (Rezki, 2016). Moreover, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited good antibacterial and antiviral activities, especially against tobacco mosaic virus (TMV) and bacterial strains such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum (Tang et al., 2019).

  • Antitumor Activities : Compounds based on the N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide framework have also been investigated for their antitumor properties. A notable study found that N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems exhibited considerable anticancer activity against a panel of human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Another research highlighted the synthesis of acetamide derivatives and their evaluation for analgesic activities, showcasing significant potential in pain management without adversely affecting motor coordination in mice (Kaplancıklı et al., 2012).

  • Schistosomicidal Agents : Additionally, certain benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and demonstrated schistosomicidal activity comparable to praziquantel, indicating potential as a new class of potent agents against Schistosoma mansoni (Mahran et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, if this compound is used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Properties

IUPAC Name

N-benzyl-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-13-7-5-6-10-15(13)17-20-18(24-21-17)23-12-16(22)19-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAQYZRXPFHMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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